![molecular formula C12H8 B14757204 Cyclopenta[cd]azulene CAS No. 209-86-9](/img/structure/B14757204.png)
Cyclopenta[cd]azulene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aceazulylene can be synthesized through various methods. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of a suitable diene with a cyclopentadienyl derivative can yield Aceazulylene. The reaction conditions typically involve the use of a catalyst and controlled temperature to facilitate the cyclization process .
Industrial Production Methods
Industrial production of Aceazulylene may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Aceazulylene undergoes various types of chemical reactions, including:
Oxidation: Aceazulylene can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert Aceazulylene into its saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the Aceazulylene molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Aceazulylene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of peptic ulcers and as an antineoplastic agent.
Industry: Utilized in the development of optoelectronic devices due to its unique electronic properties
Wirkmechanismus
The mechanism by which Aceazulylene exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory enzymes and pathways. In optoelectronic applications, its unique electronic structure allows it to interact with light and other electromagnetic radiation in specific ways, making it useful in devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acenaphthylene
- Pleiadiene
- Pyracylene
- Aceheptylene
- Fluoranthene
Uniqueness
Aceazulylene is unique due to its non-benzenoid structure, which imparts distinct electronic properties compared to its benzenoid counterparts. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in optoelectronic devices .
Eigenschaften
CAS-Nummer |
209-86-9 |
|---|---|
Molekularformel |
C12H8 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
tricyclo[5.4.1.04,12]dodeca-1(11),2,4(12),5,7,9-hexaene |
InChI |
InChI=1S/C12H8/c1-2-4-10-6-8-11-7-5-9(3-1)12(10)11/h1-8H |
InChI-Schlüssel |
UAOKSEHHTKPQAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=CC3=C2C(=C1)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


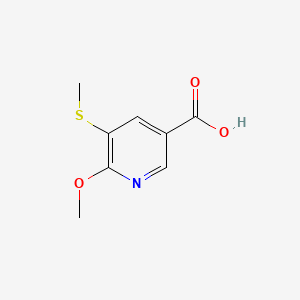
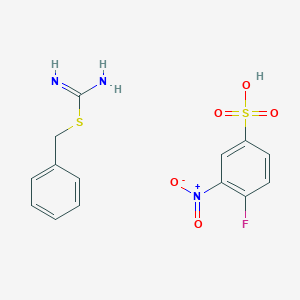
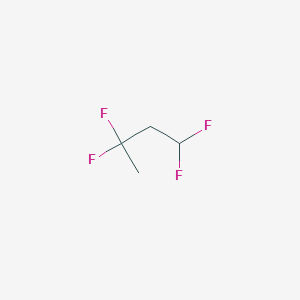
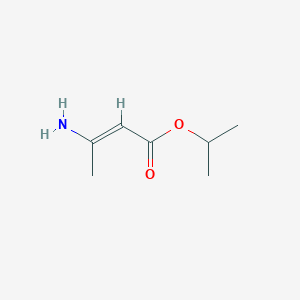
![2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate; dicyclohexylazanium](/img/structure/B14757145.png)
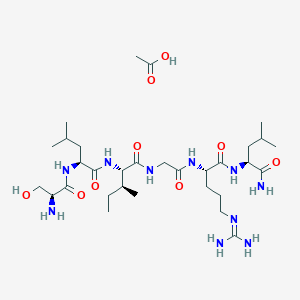
![2,5-Dithia-7-azabicyclo[2.2.1]heptane](/img/structure/B14757159.png)
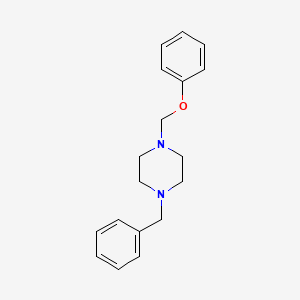

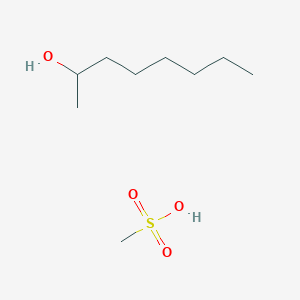


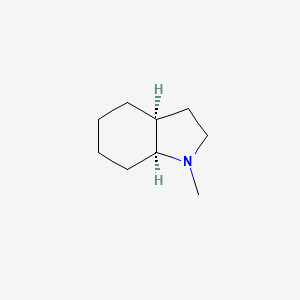
![7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate](/img/structure/B14757223.png)
